Cas no 932701-05-8 (Benzenamine, 5-(difluoromethoxy)-2-iodo-)
Benzenamine, 5-(difluoromethoxy)-2-iodo- Chemical and Physical Properties
Names and Identifiers
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- 5-(difluoromethoxy)-2-iodoaniline
- Benzenamine, 5-(difluoromethoxy)-2-iodo-
- 5-[(Difluoromethyl)oxy]-2-iodoaniline
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- Inchi: 1S/C7H6F2INO/c8-7(9)12-4-1-2-5(10)6(11)3-4/h1-3,7H,11H2
- InChI Key: HECHZCVKEZWBDR-UHFFFAOYSA-N
- SMILES: IC1C=CC(=CC=1N)OC(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 147
- XLogP3: 2.8
- Topological Polar Surface Area: 35.2
Benzenamine, 5-(difluoromethoxy)-2-iodo- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013000827-250mg |
5-(Difluoromethoxy)-2-iodoaniline |
932701-05-8 | 97% | 250mg |
$475.20 | 2023-08-31 | |
| Alichem | A013000827-500mg |
5-(Difluoromethoxy)-2-iodoaniline |
932701-05-8 | 97% | 500mg |
$847.60 | 2023-08-31 | |
| Alichem | A013000827-1g |
5-(Difluoromethoxy)-2-iodoaniline |
932701-05-8 | 97% | 1g |
$1475.10 | 2023-08-31 |
Benzenamine, 5-(difluoromethoxy)-2-iodo- Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on Benzenamine, 5-(difluoromethoxy)-2-iodo-
Recent Advances in the Study of Benzenamine, 5-(difluoromethoxy)-2-iodo- (CAS: 932701-05-8)
Benzenamine, 5-(difluoromethoxy)-2-iodo- (CAS: 932701-05-8) is a chemically modified aniline derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its difluoromethoxy and iodo substituents, has shown promising potential in various therapeutic applications, particularly in the development of novel drug candidates. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights into its utility in medicinal chemistry.
The synthesis of Benzenamine, 5-(difluoromethoxy)-2-iodo- has been optimized in recent years to improve yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions and fluorination methodologies have been employed to achieve efficient and scalable production. These synthetic advancements are critical for ensuring the compound's availability for further pharmacological evaluation and clinical development.
Pharmacological studies have revealed that Benzenamine, 5-(difluoromethoxy)-2-iodo- exhibits notable bioactivity, particularly in targeting specific enzymatic pathways involved in inflammatory and oncogenic processes. For instance, recent in vitro and in vivo experiments have demonstrated its inhibitory effects on key signaling molecules, such as NF-κB and STAT3, which are implicated in chronic inflammation and cancer progression. These findings suggest its potential as a lead compound for developing anti-inflammatory and anti-cancer therapeutics.
In addition to its therapeutic potential, the compound's pharmacokinetic properties have been investigated to assess its suitability for drug development. Studies have shown that the difluoromethoxy group enhances metabolic stability, while the iodo substituent contributes to selective binding affinity. These characteristics make Benzenamine, 5-(difluoromethoxy)-2-iodo- a promising candidate for further optimization and preclinical testing.
Despite these advancements, challenges remain in translating the compound's potential into clinical applications. Issues such as bioavailability, toxicity, and formulation stability need to be addressed through comprehensive preclinical studies. Collaborative efforts between academic researchers and pharmaceutical companies are essential to overcome these hurdles and accelerate the development of this compound into viable therapeutics.
In conclusion, Benzenamine, 5-(difluoromethoxy)-2-iodo- (CAS: 932701-05-8) represents a promising area of research in chemical biology and drug discovery. Its unique chemical structure and bioactivity profile offer exciting opportunities for developing novel treatments for inflammatory diseases and cancer. Continued research and development efforts will be crucial to fully realize its therapeutic potential and bring it closer to clinical application.
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